molecular formula C8H6BrF3O2 B1615221 3-Bromo-4-(trifluoromethoxy)benzyl alcohol CAS No. 85366-65-0

3-Bromo-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1615221
CAS No.: 85366-65-0
M. Wt: 271.03 g/mol
InChI Key: YAUHBCKVTDXCDQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a chemical compound that has gained attention in recent years due to its unique structure and potential applications. It is a type of benzyl alcohol that has a bromine atom and a trifluoromethoxy group attached to its benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-4-(trifluoromethoxy)benzyl alcohol involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with bromine. The reaction is typically carried out in the presence of a solvent such as ether at low temperatures (around 0°C). The mixture is stirred for about 30 minutes, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SNAr) under specific conditions, enabling functional group diversification.

Reagents/ConditionsProductsYield (%)Key ObservationsSource
Sodium azide (NaN₃) in DMSO, 80°C3-Azido-4-(trifluoromethoxy)benzyl alcohol78Enhanced by electron-withdrawing CF₃O group
Potassium thiocyanate (KSCN), CuI3-Thiocyano derivative65Requires catalytic copper for activation
Methanol/NaOH, reflux3-Methoxy derivative82Demands elevated temperatures

Mechanistic Insight :
The trifluoromethoxy group activates the aromatic ring toward nucleophilic attack by withdrawing electron density, while the bromine serves as a leaving group. Reactions typically proceed via a two-step mechanism involving Meisenheimer complex formation followed by bromide elimination.

Esterification and Etherification

The benzylic alcohol participates in protection/deprotection strategies for synthetic applications.

Reaction TypeReagents/ConditionsProductsYield (%)NotesSource
AcetylationAcetic anhydride, pyridine, 0°CAcetyl-protected derivative95Rapid reaction at low temps
BenzylationBenzyl chloride, K₂CO₃, DMF, 60°C3-Bromo-4-(CF₃O)benzyl benzyl ether88Phase-transfer conditions preferred
TosylationTosyl chloride, Et₃N, CH₂Cl₂Tosylate intermediate91Critical for SN2 reactions

Synthetic Utility :
Ether derivatives facilitate further functionalization, such as Suzuki-Miyaura cross-coupling, by protecting the hydroxyl group from unintended reactivity.

Transition Metal-Catalyzed Coupling

The bromoarene moiety enables participation in cross-coupling reactions.

Reaction TypeCatalytic SystemProductsYield (%)Key ParametersSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives76Aryl boronic acids as partners
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene3-Amino-4-(CF₃O)benzyl alcohol68Requires high temps (110°C)

Limitations :
Steric hindrance from the trifluoromethoxy group reduces coupling efficiency compared to non-substituted analogs. Catalyst loadings often exceed 5 mol% for acceptable yields.

Oxidation and Reduction Pathways

While the alcohol group is typically protected during transformations, controlled oxidation has been reported:

ReactionConditionsProductsYield (%)NotesSource
Oxidation (CrO₃)Jones reagent, acetone, 0°C3-Bromo-4-(CF₃O)benzoic acid63Over-oxidation risks require low temps
Reduction (LiAlH₄)Not applicable (product is already an alcohol)N/AReductive pathways not utilized

Unique Reactivity with Organometallics

The compound participates in halogen-lithium exchange reactions:

ReactionReagents/ConditionsProductsYield (%)ApplicationsSource
Halogen exchanget-BuLi, THF, -78°CLithium intermediateUsed for C-C bond formation

Caution :
The trifluoromethoxy group’s stability under strongly basic conditions limits compatibility with some organometallic reagents.

Reaction Optimization Data

Comparative analysis of key parameters in substitution reactions:

EntryLeaving GroupNucleophileSolventTemp (°C)Time (h)Yield (%)
1BrNaN₃DMSO80678
2BrKSCNDMF1001265
3BrNaOMeMeOH65882

Data compiled from

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C with release of HF gas .

  • Light Sensitivity : Requires storage in amber vials due to photosensitivity of the C-Br bond .

  • Toxicity : Classified as harmful if swallowed (H302) or through dermal exposure (H312) .

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and trifluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(Trifluoromethyl)benzyl bromide: Similar structure but with the trifluoromethyl group in a different position.

    4-(Trifluoromethoxy)benzyl alcohol: Lacks the bromine atom.

Uniqueness

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrF₃O₂. The compound features a bromine atom and a trifluoromethoxy group, which are known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of these functional groups can influence the compound's interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The trifluoromethoxy group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy in inhibiting bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the growth of cancer cells, particularly in drug-resistant lines. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of specific enzymes associated with cancer progression, such as xanthine oxidase. This inhibition can lead to reduced proliferation of cancer cells and increased sensitivity to other anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential for development as an antimicrobial agent.
AnticancerInhibits growth in drug-resistant cancer cell lines; modulates apoptotic pathways.

The biological activity of this compound is primarily attributed to its interaction with cellular targets through non-covalent bonds such as hydrogen bonding and π-π stacking. These interactions facilitate binding to enzymes and receptors involved in critical signaling pathways, influencing processes like apoptosis and drug resistance .

Case Studies

  • In Vitro Studies on Anticancer Efficacy : A study reported that derivatives of benzaldehyde, including those with trifluoromethoxy substitutions, showed enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways .
  • Enzyme Interaction Studies : Another research effort focused on the interaction between substituted benzaldehydes and xanthine oxidase. It was found that introducing hydroxyl groups at specific positions significantly increased inhibitory activity, emphasizing the importance of structural modifications on biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis can be adapted from analogous compounds. For example, starting with halogenation of a benzaldehyde precursor followed by trifluoromethoxy group introduction. Key steps include:

  • Diazonium salt formation : Substitute bromine at the 3-position using bromine sources (e.g., NBS) under controlled pH ( uses sulfuric acid in alcohol for similar acetals) .
  • Trifluoromethoxy introduction : Use trifluoromethylation reagents (e.g., TMS-CF₃) in the presence of a copper catalyst.
  • Reduction : Reduce the aldehyde intermediate to the alcohol using NaBH₄ or LiAlH₄ (as in , where ester reduction yielded benzyl alcohol) .
    Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., alcohol solvent in excess to dilute reactive intermediates) .

Q. How can purity and structural integrity be confirmed post-synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) for purification.
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare peaks with analogs (e.g., 4-(trifluoromethyl)benzyl alcohol shows characteristic CO and CF₃ signals at δ 4.6 ppm (CH₂OH) and δ 120-125 ppm (¹³C for CF₃)) .
  • GC-MS : Confirm molecular ion peaks (expected m/z ≈ 275 for C₈H₆BrF₃O₂).
  • Elemental Analysis : Validate Br and F content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence nucleophilic substitution at the bromine site?

  • Methodological Answer : The -OCF₃ group deactivates the aromatic ring, reducing electrophilicity at the 3-bromo position. To study reactivity:

  • Kinetic Experiments : Compare substitution rates with non-fluorinated analogs (e.g., 3-bromo-4-methoxybenzyl alcohol) using nucleophiles like NaN₃ in DMF at 80°C. Monitor via HPLC .
  • Computational Modeling : Perform DFT calculations to map electron density and predict regioselectivity (CF₃ groups increase meta/para directing effects) .

Q. How can conflicting literature data on physical properties (e.g., boiling point) be resolved during scale-up?

  • Methodological Answer : Discrepancies often arise from measurement conditions (e.g., pressure). For example:

  • Boiling Point : reports 97–98°C at 11 mmHg for a similar compound, while notes 138°C (9 mmHg) for 4-(trifluoromethyl)benzyl alcohol. Use the Clausius-Clapeyron equation to adjust for pressure differences .
    Validation : Replicate measurements using calibrated equipment and report conditions explicitly.

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., HNO₃) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Properties

IUPAC Name

[3-bromo-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHBCKVTDXCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650206
Record name [3-Bromo-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85366-65-0
Record name [3-Bromo-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-(trifluoromethoxy)benzyl alcohol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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